![molecular formula C14H17BFNO2 B596745 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole CAS No. 1256358-94-7](/img/structure/B596745.png)
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole
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Overview
Description
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is a chemical compound with a complex structure. It contains a fluorine atom and a boron atom, which are both involved in the formation of the dioxaborolan-2-YL group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The compound contains a fluorine atom and a boron atom, both of which are part of the dioxaborolan-2-YL group .Scientific Research Applications
Organic Synthesis Reactions
Boronic acid pinacol ester compounds, such as 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole, are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions .
Cancer Treatment
These compounds have good biological activity and pharmacological effects. They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
Suzuki Reaction
Arylboronic acid is economical and easy to obtain, and it is stable to water and air. It is one of the important nucleophiles in the Suzuki reaction and has a wide range of applications .
Fluorine-containing Drugs
The strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing drugs have the advantages of a high biological activity, strong stability and drug resistance .
Amide Local Anesthetics
Amide local anesthetics are widely used in clinical cancer surgery. In vivo studies and clinical data show that the use of amide local anesthetics may be good for cancer treatment and have a good application prospect .
Enzyme Inhibitors or Specific Ligand Drugs
In the research of drug application, boric acid compounds are often used as enzyme inhibitors or specific ligand drugs which can be used not only in the treatment of tumors and microbial infections, but also in the design of anticancer drugs .
Fluorescent Probes
Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, saccharides, copper and fluorine ions, and catecholamine substances .
Anticancer Drugs
In the research of anticancer drugs, enzymes produced by boric acid compounds had highly reactive oxygen species, which could lead to apoptosis of the HCT116 human colon cancer cell, and can lead to apoptosis and necrosis of HeLa cells in the process of inducing oxidative stress .
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a part of a class of molecules known as fluorinated building blocks, which are often used in medicinal chemistry for their unique properties .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
properties
IUPAC Name |
5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BFNO2/c1-13(2)14(3,4)19-15(18-13)12-8-9-7-10(16)5-6-11(9)17-12/h5-8,17H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRYFGMQZMXUTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC(=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681926 |
Source
|
Record name | 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole | |
CAS RN |
1256358-94-7 |
Source
|
Record name | 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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